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  • Product: 4-chloro-1H-indazole-3,6-dicarboxylic acid
  • CAS: 885523-19-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 4-Chloro-1H-Indazole-3,6-Dicarboxylic Acid Analogs

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its inherent biological activity and synthetic tractability make it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its inherent biological activity and synthetic tractability make it a "privileged scaffold" for drug discovery.[3][4] This guide presents a forward-looking analysis of a novel, underexplored class of compounds: 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs. We will provide a comprehensive overview of the scientific rationale for their investigation, a proposed synthetic strategy for library generation, a detailed roadmap for biological evaluation, and a discussion of their potential as next-generation therapeutics, primarily in oncology and inflammatory diseases.

Introduction: The Indazole Scaffold as a Prolific Pharmacophore

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2][5] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[3][4][6] The success of indazole-based drugs such as the kinase inhibitors Pazopanib and Axitinib underscores the therapeutic value of this scaffold.[1]

The versatility of the indazole ring allows for substitution at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3 and 6 positions are of particular interest for introducing functional groups that can interact with biological targets. Carboxylic acid moieties at these positions can serve as key interaction points with amino acid residues in protein active sites or as handles for further chemical modification to generate diverse analog libraries (e.g., amides, esters).[7][8] The introduction of a chlorine atom at the 4-position can significantly modulate the electronic properties of the ring system and enhance binding affinity to target proteins.

This guide will explore the untapped potential of combining these structural features in the form of 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs.

Hypothesized Therapeutic Potential and Rationale

Given the lack of direct literature on 4-chloro-1H-indazole-3,6-dicarboxylic acid, we will infer its potential therapeutic applications from the known activities of structurally related compounds.

Oncology

The indazole scaffold is a well-established pharmacophore in oncology.[1] Numerous indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

  • Rationale: The dicarboxylic acid functionalities at the 3 and 6 positions can mimic the phosphate groups of ATP, enabling competitive inhibition at the kinase ATP-binding site. The 4-chloro substituent can enhance hydrophobic interactions within the binding pocket. We hypothesize that analogs of 4-chloro-1H-indazole-3,6-dicarboxylic acid could function as multi-targeted kinase inhibitors, a desirable attribute for overcoming drug resistance.

Inflammatory Diseases

Indazole derivatives have also shown promise as anti-inflammatory agents.[6] The mechanisms often involve the inhibition of key inflammatory mediators.

  • Rationale: Chronic inflammation is a key driver of many diseases. By targeting pro-inflammatory signaling pathways, these compounds could offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The carboxylic acid groups may chelate metal ions in the active sites of metalloproteinases or interact with key residues in enzymes like cyclooxygenases.

Synthetic Strategy and Library Generation

A robust synthetic strategy is crucial for generating a diverse library of 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs for structure-activity relationship (SAR) studies. The proposed synthesis begins with the preparation of the core scaffold, followed by diversification.

Synthesis of the Core Scaffold

A plausible synthetic route to the 4-chloro-1H-indazole-3,6-dicarboxylic acid core is outlined below. The initial step involves the synthesis of 4-chloro-1H-indazole from commercially available starting materials.[9]

Synthetic Workflow for 4-Chloro-1H-indazole-3,6-dicarboxylic Acid Analogs A 2-Methyl-3-chloroaniline B 4-Chloro-1H-indazole A->B Diazotization & Cyclization [7] C N-Protected 4-Chloro-1H-indazole B->C N-Protection (e.g., SEM-Cl) D 3,6-Dibromo-N-Protected-4-chloro-1H-indazole C->D Electrophilic Bromination (NBS) E 4-Chloro-1H-indazole-3,6-dicarboxylic acid dimethyl ester D->E Pd-catalyzed Carbonylation F 4-Chloro-1H-indazole-3,6-dicarboxylic acid (Core Scaffold) E->F Saponification (LiOH) G Amide/Ester Analog Library F->G Amide/Ester Coupling

Caption: Proposed synthetic workflow for generating a library of 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs.

Library Diversification

With the core dicarboxylic acid in hand, a library of analogs can be generated through standard amide and ester coupling reactions.[10]

Experimental Protocol: Parallel Amide Coupling

  • Reaction Setup: In a 96-well reaction block, add a solution of 4-chloro-1H-indazole-3,6-dicarboxylic acid (1.0 eq.) in DMF.

  • Activation: To each well, add a solution of a coupling agent such as HATU (2.2 eq.) and a base like DIPEA (4.0 eq.) in DMF. Shake the block at room temperature for 15 minutes.

  • Amine Addition: Add a solution of a diverse panel of primary and secondary amines (1.1 eq. per carboxylic acid group) in DMF to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup and Purification: Quench the reactions with water and extract with ethyl acetate. Purify the products using automated flash chromatography.

Biological Evaluation Cascade

A tiered approach to biological evaluation will efficiently identify promising lead compounds.

Primary Screening: In Vitro Assays
  • Antiproliferative Activity: Screen the analog library against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using a standard MTT or CellTiter-Glo assay to determine GI50 values.

  • Anti-inflammatory Activity: Evaluate the ability of the compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay.

Secondary Screening: Target-Based Assays

For compounds showing significant activity in the primary screens, further investigation into their mechanism of action is warranted.

  • Kinase Inhibition Profiling: Screen active anti-cancer compounds against a broad panel of recombinant human kinases to identify specific targets.

  • Enzyme Inhibition Assays: For active anti-inflammatory compounds, perform in vitro assays to determine IC50 values against key inflammatory enzymes like COX-1, COX-2, and various matrix metalloproteinases (MMPs).

In Vivo Efficacy and Preliminary Safety

Promising lead compounds from the secondary screens should be advanced to in vivo studies.

  • Xenograft Tumor Models: For anti-cancer candidates, evaluate their ability to inhibit tumor growth in a relevant mouse xenograft model.

  • Animal Models of Inflammation: For anti-inflammatory candidates, assess their efficacy in a model such as carrageenan-induced paw edema in rats.

  • Preliminary Toxicology: Conduct preliminary toxicology studies in rodents to assess for any overt signs of toxicity.

Potential Signaling Pathways

Based on the hypothesized mechanisms of action, the 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs could modulate several key signaling pathways.

Potential Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Inflammation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK mTOR->Transcription NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates NFkB->Transcription IkB->NFkB Ligand Growth Factor Ligand->RTK:f0 Inhibitor Indazole Analog Inhibitor->RTK:f0

Caption: A representative signaling pathway (RTK/MAPK and PI3K/AKT) potentially inhibited by 4-chloro-1H-indazole-3,6-dicarboxylic acid analogs.

Quantitative Data Summary

While no specific data exists for the target compounds, the following table presents representative data for related indazole derivatives to illustrate the potential potency range.

Compound ClassTargetAssayPotency (IC50/EC50)Reference
Indazole-6-phenylcyclopropylcarboxylic acidsGPR120DMR0.36 - 0.74 µM[3]
1H-Indazole-3-carboxamides5-HT4 ReceptorRadioligand BindingnM range[11]
Curcumin Indazole AnalogsWiDr Cancer CellsCytotoxicity27.20 µM (IC50)[12]
Substituted IndazolesVarious Cancer Cell LinesAntiproliferative0.77 - 1.07 µM (GI50)[1]

Conclusion

The 4-chloro-1H-indazole-3,6-dicarboxylic acid scaffold represents a novel and promising starting point for the development of new therapeutic agents. Based on the extensive and successful history of the broader indazole class, there is a strong scientific rationale to pursue the synthesis and biological evaluation of these analogs. The proposed synthetic and screening strategies provide a clear and efficient path to identify lead compounds with potential applications in oncology and inflammatory diseases. Further investigation into this chemical space is highly warranted and has the potential to yield next-generation medicines.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024). Shaanxi Bloom Tech Co., Ltd.. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Pharmacia. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ResearchGate. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). PubMed. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2012). PubMed. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2020). PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). PMC. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2011). International Journal of Pharma and Bio Sciences. [Link]

Sources

Protocols & Analytical Methods

Application

Application Notes and Protocols for the Use of 4-chloro-1H-indazole-3,6-dicarboxylic acid as a Linker in Novel Metal-Organic Frameworks

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-chloro-1H-indazole-3,6-dicarboxylic acid as a versatile building block for the...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-chloro-1H-indazole-3,6-dicarboxylic acid as a versatile building block for the synthesis of novel Metal-Organic Frameworks (MOFs). This document outlines a proposed synthetic route for the linker, detailed protocols for MOF synthesis and characterization, and discusses the potential applications of the resulting frameworks in the field of drug development.

Introduction: The Potential of Indazole-Based Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[2]

Indazole derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[2] The incorporation of an indazole moiety into a MOF linker can, therefore, impart desirable biological properties to the framework, making it a promising platform for drug delivery applications. The specific linker, 4-chloro-1H-indazole-3,6-dicarboxylic acid, offers several advantageous features:

  • Dicarboxylic Acid Functionality: The two carboxylic acid groups provide strong coordination sites for metal ions, facilitating the formation of robust and porous frameworks.

  • Indazole Core: The rigid, aromatic indazole core contributes to the thermal stability of the MOF and provides a scaffold with known biological relevance.

  • Chloro-Substitution: The chloro group can serve as a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties or the attachment of targeting ligands.

This guide provides a putative, yet scientifically grounded, pathway for the synthesis and application of MOFs based on this novel linker.

Synthesis of the Linker: 4-chloro-1H-indazole-3,6-dicarboxylic acid

Proposed Synthetic Workflow

A 4-chloro-1H-indazole B 1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole A->B SEM-Cl, NaH C 3,6-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole B->C NBS, H2SO4 D 1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole-3,6-dicarbonitrile C->D CuCN, DMF E 4-chloro-1H-indazole-3,6-dicarboxylic acid D->E Acid Hydrolysis

Caption: Proposed synthetic route for 4-chloro-1H-indazole-3,6-dicarboxylic acid.

Step-by-Step Protocol for Linker Synthesis

Step 1: Protection of the Indazole Nitrogen

  • Rationale: To prevent side reactions at the N-H position of the indazole during subsequent functionalization steps, it is necessary to protect this group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable choice as it is stable under various reaction conditions and can be readily removed.

  • Procedure:

    • To a solution of 4-chloro-1H-indazole in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole.

Step 2: Bromination of the Indazole Core

  • Rationale: Introduction of bromine atoms at the 3 and 6 positions serves as a precursor for the introduction of the carboxylic acid groups.

  • Procedure:

    • Dissolve the SEM-protected indazole in concentrated sulfuric acid.

    • Add N-bromosuccinimide (NBS) in portions while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

    • Purify the product to obtain 3,6-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole.

Step 3: Cyanation of the Dibrominated Indazole

  • Rationale: The bromo groups are converted to nitrile groups, which can then be hydrolyzed to carboxylic acids.

  • Procedure:

    • In a sealed tube, combine the dibrominated indazole, copper(I) cyanide (CuCN), and dimethylformamide (DMF).

    • Heat the mixture at an elevated temperature (e.g., 150 °C) for several hours.

    • Cool the reaction mixture, and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product and purify to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-4-chloro-1H-indazole-3,6-dicarbonitrile.

Step 4: Hydrolysis and Deprotection

  • Rationale: The final step involves the hydrolysis of the nitrile groups to carboxylic acids and the removal of the SEM protecting group.

  • Procedure:

    • Reflux the dinitrile compound in a strong acidic solution (e.g., 6M HCl).

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to induce precipitation of the dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chloro-1H-indazole-3,6-dicarboxylic acid.

Synthesis of a Novel MOF using 4-chloro-1H-indazole-3,6-dicarboxylic acid

The following is a general protocol for the solvothermal synthesis of a MOF using the title linker. The specific metal salt, solvent system, and reaction conditions may require optimization to obtain a crystalline product.

Solvothermal Synthesis Workflow

A Dissolve Linker and Metal Salt B Solvothermal Reaction in Autoclave A->B Transfer to Teflon-lined Autoclave C Cooling and Crystal Formation B->C Controlled Heating D Washing and Solvent Exchange C->D Centrifugation/Filtration E Activation D->E Vacuum Drying F Characterized MOF E->F Analysis

Caption: General workflow for the solvothermal synthesis of a MOF.

Step-by-Step Protocol for MOF Synthesis
  • Materials:

    • 4-chloro-1H-indazole-3,6-dicarboxylic acid (linker)

    • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture)

    • Modulator (optional, e.g., acetic acid, formic acid)

  • Procedure:

    • In a glass vial, dissolve the 4-chloro-1H-indazole-3,6-dicarboxylic acid linker and the chosen metal salt in the solvent or solvent mixture.[3][4] The molar ratio of linker to metal will influence the resulting structure and should be systematically varied for optimization.

    • If a modulator is used, add it to the solution. Modulators can help to control the crystallinity and phase purity of the MOF.

    • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.[3]

    • Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a set period (12-72 hours).[4][5]

    • Allow the autoclave to cool slowly to room temperature. Crystalline product should form during this period.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the product multiple times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • Perform a solvent exchange by immersing the product in a more volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.

    • Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.[4]

Characterization of the Resulting MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.[6]A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.[6]Detailed information on bond lengths, bond angles, coordination environment of the metal centers, and the overall topology of the framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[6]A weight loss profile showing the removal of guest solvent molecules followed by a plateau indicating the stable, desolvated framework, and finally, a sharp weight loss corresponding to framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.[7]Images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized crystals.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.[8]A gas (typically nitrogen) adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated, confirming the porosity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.[6]A shift in the characteristic vibrational frequencies of the carboxylic acid groups upon coordination to the metal ions.

Application in Drug Development

MOFs constructed using 4-chloro-1H-indazole-3,6-dicarboxylic acid as a linker hold significant promise for applications in drug delivery due to their unique combination of properties.[9]

High Drug Loading Capacity

The inherent porosity and high surface area of these MOFs would allow for the encapsulation of a large amount of therapeutic molecules within their pores.[1] This is particularly advantageous for drugs that require high doses or have poor solubility.

Controlled and Stimuli-Responsive Release

The release of the encapsulated drug can be controlled by the diffusion rate through the pores of the MOF. Furthermore, stimuli-responsive release mechanisms could be engineered. For example, the MOF may be designed to be stable at physiological pH but to decompose and release its cargo in the acidic microenvironment of a tumor.[9]

Biocompatibility and Biodegradability

By selecting biocompatible metal ions such as zinc or zirconium, the resulting MOFs can be designed to have low toxicity. The organic linker, being based on a biologically relevant indazole scaffold, is also anticipated to have good biocompatibility. Ideally, the MOF would be biodegradable into non-toxic components that can be safely cleared from the body.

Inherent Therapeutic Potential of the Linker

The indazole moiety is a known pharmacophore present in numerous approved drugs.[2] It is plausible that the linker itself, or its degradation products, could exhibit some therapeutic activity, potentially leading to synergistic effects with the encapsulated drug.

Conclusion

The use of 4-chloro-1H-indazole-3,6-dicarboxylic acid as a linker in the synthesis of Metal-Organic Frameworks presents an exciting avenue for the development of novel materials with potential applications in drug delivery. The protocols and insights provided in this document offer a solid foundation for researchers to explore the synthesis, characterization, and application of these promising new materials. While the synthesis of the linker requires a multi-step approach, the potential benefits of the resulting MOFs in terms of their functionality, tunability, and biological relevance warrant further investigation.

References

  • Hilaris Publisher. Fabrication and Characterization of Metal-organic Frameworks for Gas Separation and Storage. [Link]

  • Al-Humaidi, J. Y., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100347. [Link]

  • MDPI. Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. [Link]

  • ZYLAB. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. [Link]

  • AZoM. Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]

  • Taylor & Francis Online. Characterization of metal-organic frameworks by transmission electron microscopy. [Link]

  • ITS. Synthesis of UiO-66 Using Solvothermal Method at High Temperature. [Link]

  • PMC. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PMC. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

  • ResearchGate. List of organic linkers used in the synthesis of MOFs described in this review. [Link]

  • SciTePress. Applications of Metal Organic Frameworks in Drug Delivery and Therapy. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Advancements in the Synthesis and Application of Metal-Organic Frameworks in Drug Delivery. [Link]

  • MDPI. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • IAPC Journals. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • Google Patents. High yield synthesis of metal-organic frameworks.
  • Seventh Sense Research Group. Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [Link]

  • KAUST Repository. Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. [Link]

  • ResearchGate. Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [Link]

  • Organic Syntheses. indazole. [Link]

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Watson International. 4-chloro (1h)indazole cas 13096-96-3. [Link]

  • CrystEngComm (RSC Publishing). A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. [Link]

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions for 4-Chloro-1H-indazole-3,6-dicarboxylic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of strategic approaches and detailed proto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of strategic approaches and detailed protocols for the successful execution of cross-coupling reactions on 4-chloro-1H-indazole-3,6-dicarboxylic acid and its precursors. The indazole scaffold is a privileged motif in medicinal chemistry, and the ability to functionalize it at specific positions through cross-coupling reactions is paramount for the generation of novel molecular entities with therapeutic potential. This document addresses the inherent challenges posed by the acidic protons of the carboxylic acid groups and the indazole N-H, the electron-deficient nature of the heterocyclic core, and the potential for decarboxylation. We present field-proven insights into catalyst selection, ligand choice, base and solvent optimization, and protecting group strategies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Detailed, step-by-step protocols and troubleshooting guidance are provided to enable researchers to navigate the complexities of these powerful synthetic transformations.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The 1H-indazole core is a bioisostere of indole and is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-tumor, and antiviral properties. The ability to precisely install diverse substituents onto the indazole skeleton via transition-metal-catalyzed cross-coupling reactions has revolutionized the exploration of this chemical space in drug discovery programs. Specifically, functionalization of the 4-position of the indazole ring allows for the modulation of the physicochemical and pharmacological properties of the resulting molecules.

The subject of this guide, 4-chloro-1H-indazole-3,6-dicarboxylic acid, presents a unique synthetic challenge. The presence of multiple reactive sites—the C4-Cl bond for cross-coupling, the acidic N-H proton, and two carboxylic acid groups—necessitates a carefully considered and optimized synthetic strategy. This document aims to provide the foundational knowledge and practical protocols to successfully navigate these challenges.

Core Challenges and Strategic Considerations

The primary hurdles in performing cross-coupling reactions on 4-chloro-1H-indazole-3,6-dicarboxylic acid are:

  • Acidic Protons: The carboxylic acid protons and the indazole N-H proton can react with the basic reagents typically used in cross-coupling reactions, leading to salt formation, reduced nucleophilicity of the coupling partner, and potential catalyst deactivation.

  • Decarboxylation: Indazole-3-carboxylic acids are known to be susceptible to decarboxylation under thermal or basic conditions, a side reaction that would lead to undesired byproducts.[1]

  • Catalyst Inhibition: The nitrogen atoms of the indazole ring and the carboxylate groups can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[2]

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is generally less reactive in oxidative addition to palladium(0) compared to C-Br or C-I bonds, often necessitating more active catalyst systems.[2]

To address these challenges, a multi-pronged approach is recommended, focusing on:

  • Protecting Group Strategy: The use of protecting groups for the carboxylic acid and the indazole N-H is highly advisable to mitigate the issues arising from their acidity.[3][4]

  • Careful Selection of Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and minimizing side reactions.

  • Step-wise Functionalization: A sequential approach, where one functional group is introduced at a time, may be necessary to achieve the desired substitution pattern.

Protecting Group Strategies: A Prerequisite for Success

Given the acidity of the carboxylic acid and N-H protons, a robust protecting group strategy is the cornerstone of successful cross-coupling on this substrate.

Protection of Carboxylic Acids

Esterification is the most common method for protecting carboxylic acids. The choice of ester will depend on the desired deprotection conditions.

Protecting GroupFormation ConditionsCleavage ConditionsAdvantages
Methyl Ester SOCl₂, MeOH; or TMS-CHN₂, MeOHSaponification (e.g., LiOH, NaOH)Simple to introduce.
Ethyl Ester EtOH, H₂SO₄ (cat.)SaponificationCommon and cost-effective.
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.)Acidic conditions (e.g., TFA, HCl)Stable to basic conditions.
Benzyl Ester Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Orthogonal to many other protecting groups.
Protection of the Indazole N-H

Protecting the indazole nitrogen can prevent N-arylation side reactions and improve solubility.

Protecting GroupFormation ConditionsCleavage ConditionsAdvantages
Boc (tert-Butoxycarbonyl) Boc₂O, DMAP, THFAcidic conditions (e.g., TFA, HCl)Widely used, reliable.
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, DMFFluoride source (e.g., TBAF) or acidStable to a wide range of conditions.
THP (Tetrahydropyranyl) DHP, p-TsOH (cat.), CH₂Cl₂Acidic conditions (e.g., aq. HCl)Cost-effective.

Palladium-Catalyzed Cross-Coupling Methodologies

The following sections detail the application of key palladium-catalyzed cross-coupling reactions for the functionalization of the protected 4-chloro-1H-indazole-3,6-dicarboxylate scaffold.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6]

  • Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. For challenging aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[7][8]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling aryl chlorides.[9]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome, especially with base-sensitive substrates.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Protected 4-chloro-1H-indazole-3,6-dicarboxylate Boronic acid/ester Palladium pre-catalyst Ligand Base setup Combine reagents in a reaction vessel reagents->setup inert Degas and place under inert atmosphere (Ar or N₂) setup->inert solvent Add degassed solvent inert->solvent heat Heat to the desired temperature solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Protected 4-chloro-1H-indazole-3,6-dicarboxylate (1.0 equiv)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add the protected 4-chloro-1H-indazole-3,6-dicarboxylate, the boronic acid/ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[11][12]

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for the amination of aryl chlorides. Ligands like XPhos, RuPhos, or BrettPhos are often employed with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] The use of pre-formed catalysts can offer improved reactivity and reproducibility.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures or longer reaction times.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)X OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation - HB⁺X⁻ PdII_Amide L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Protected 4-chloro-1H-indazole-3,6-dicarboxylate (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the protected 4-chloro-1H-indazole-3,6-dicarboxylate, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction tube.

  • Add a stir bar, and then add the amine followed by toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: For C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14]

  • Catalyst System: The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used.

Materials:

  • Protected 4-chloro-1H-indazole-3,6-dicarboxylate (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Anhydrous Et₃N or a mixture of Et₃N and THF

Procedure:

  • To a dry Schlenk flask, add the protected 4-chloro-1H-indazole-3,6-dicarboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[15][16]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor.

  • Ligand: Phosphine ligands are often used, but phosphine-free conditions have also been developed.

  • Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst. Triethylamine or K₂CO₃ are common choices.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Materials:

  • Protected 4-chloro-1H-indazole-3,6-dicarboxylate (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5-2.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • P(o-tolyl)₃ (4-10 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a sealed tube, add the protected 4-chloro-1H-indazole-3,6-dicarboxylate, Pd(OAc)₂, P(o-tolyl)₃, and the alkene.

  • Add Et₃N and DMF.

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; Poor choice of ligand/base; Low reaction temperature.Use a pre-catalyst; Screen different ligands and bases; Increase the reaction temperature.
Decomposition of starting material Base is too strong; Temperature is too high.Use a weaker base (e.g., K₂CO₃ instead of NaOt-Bu); Lower the reaction temperature.
Decarboxylation High temperature; Strong base.Use milder conditions; Consider a different protecting group for the carboxylic acid.
Hydrodechlorination Presence of water or protic impurities; β-hydride elimination.Use anhydrous solvents and reagents; Choose a coupling partner without β-hydrogens if possible.[2]
Homocoupling of coupling partners Catalyst system promotes homocoupling.Optimize catalyst and ligand concentrations; Adjust the reaction temperature.

Conclusion

The successful cross-coupling of 4-chloro-1H-indazole-3,6-dicarboxylic acid precursors is a challenging yet achievable synthetic goal. A thorough understanding of the substrate's reactivity, coupled with a strategic implementation of protecting groups and carefully optimized reaction conditions, is essential. The protocols and insights provided in this guide offer a solid foundation for researchers to develop robust and efficient methods for the synthesis of novel indazole derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]

  • Macmillan Group - Princeton University. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Scilit. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [Link]

  • PMC. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ACS Publications. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Halodecarboxylation of indazoles. Reaction conditions: heteroarene... [Link]

  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PMC. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • RSC Publishing. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • ACS Publications. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Semantic Scholar. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

  • Beilstein Journals. (2013). Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synt. [Link]

  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • MDPI. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • University of Waterloo. (n.d.). ARYL-ARYLSTILLEANDSUZUKI-MIYAURA CROSS COUPLING REACTIONS ON SOLID SUPPORT. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • JOCPR. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Hydrolysis of 4-chloro-1H-indazole-3,6-dicarboxylate Esters

Welcome to the technical support guide for the selective and high-yield hydrolysis of 4-chloro-1H-indazole-3,6-dicarboxylate esters. This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective and high-yield hydrolysis of 4-chloro-1H-indazole-3,6-dicarboxylate esters. This document is designed for researchers, chemists, and drug development professionals who are utilizing the resulting dicarboxylic acid as a critical building block in their synthetic programs. We will address common challenges, provide in-depth troubleshooting, and present validated protocols to streamline your experimental workflow.

Section 1: Understanding the Core Chemistry

Before troubleshooting, it is crucial to understand the underlying principles of the reaction and the specific challenges posed by this substrate.

Q1: What is the fundamental reaction mechanism for the base-catalyzed hydrolysis (saponification) of these esters?

The hydrolysis of esters in the presence of a base, known as saponification, is a classic nucleophilic acyl substitution reaction.[1] The process is driven by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. For a dicarboxylate ester like the target molecule, this process occurs sequentially at both ester sites.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the ester carbonyl carbons.

  • Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.[2]

  • Leaving Group Elimination: The intermediate collapses, expelling an alkoxide ion (RO⁻) and forming a carboxylic acid.

  • Deprotonation (Driving Force): The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[3]

  • Repeat: The process repeats for the second ester group.

  • Acidic Workup: A final acidification step is required to protonate the dicarboxylate salt, yielding the desired neutral dicarboxylic acid product.

G cluster_step1 First Hydrolysis cluster_step2 Second Hydrolysis cluster_step3 Acidic Workup Diester Diester (Start) Int1 Tetrahedral Intermediate 1 Diester->Int1 + OH⁻ Monoacid_Salt Monoacid-Monoester Salt Int1->Monoacid_Salt - R'OH Int2 Tetrahedral Intermediate 2 Monoacid_Salt->Int2 + OH⁻ Diacid_Salt Dicarboxylate Salt Int2->Diacid_Salt - R''OH Final_Product Diacid (Product) Diacid_Salt->Final_Product + 2 H⁺

Caption: General workflow for the saponification of a diester.

Q2: What are the primary challenges specific to hydrolyzing 4-chloro-1H-indazole-3,6-dicarboxylate esters?

While saponification is a standard transformation, the 4-chloro-1H-indazole core introduces specific difficulties that can lead to low yields:

  • Steric Hindrance: The ester group at the C3 position is adjacent to the fused ring system, and the C6 ester is on a substituted benzene ring. This crowding can impede the approach of the hydroxide nucleophile, significantly slowing the reaction rate compared to simple aliphatic esters.[4][5] Incomplete hydrolysis, resulting in a mixture of mono-ester and di-acid, is a common consequence.

  • Substrate Solubility: The starting diester is typically soluble in organic solvents, while the sodium or potassium hydroxide base is dissolved in water. This creates a biphasic system where the reaction can only occur at the interface, leading to slow and inefficient conversion.

  • Ring Stability: The indazole ring system, while aromatic, can be sensitive to harsh reaction conditions. Excessively high temperatures or prolonged exposure to strong bases could potentially lead to ring-opening or other degradation pathways, reducing the overall yield.[6]

  • Purification Difficulties: Separating the desired dicarboxylic acid from the partially hydrolyzed mono-acid and unreacted starting material is challenging due to their similar polarities. This makes achieving high purity of the final product difficult without an optimized reaction protocol.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common problems encountered during the hydrolysis and provides a logical, step-by-step approach to resolving them.

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Poor Isolation Start Experiment Result: Low Yield of Diacid Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete or Mixture of Products Check_Completion->Incomplete No Complete Reaction Complete, Poor Isolated Yield Check_Completion->Complete Yes Cause1 Possible Causes: - Insufficient Base/Time/Temp - Poor Solubility (Biphasic) - High Steric Hindrance Incomplete->Cause1 Cause2 Possible Causes: - Incomplete precipitation - Product loss during extraction - 'Oiling out' during workup - Decomposition on acidification Complete->Cause2 Solution1 Solutions: 1. Increase base (3-5 equiv.) 2. Increase temp (reflux) 3. Add co-solvent (THF, Dioxane) 4. Switch to stronger conditions (See Protocols B & C) Cause1->Solution1 Solution2 Solutions: 1. Adjust final pH carefully (pH ~2-3) 2. Saturate aqueous layer with NaCl 3. Back-extract organic layers 4. For 'oiling', triturate with non-polar solvent (Hexane) Cause2->Solution2

Caption: Troubleshooting decision tree for low-yield hydrolysis.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction has been running for several hours, but TLC/LC-MS analysis shows predominantly unreacted starting material. What's wrong?

This is the most common issue and typically points to insufficient reaction conditions to overcome the substrate's low reactivity.

  • Cause A: Insufficient Base or Temperature: Standard conditions (e.g., 2.2 equivalents of NaOH at room temperature) are often inadequate. The steric hindrance of the indazole system requires more forcing conditions.

    • Solution: Increase the excess of base to 3-5 equivalents per mole of diester. Concurrently, increase the temperature to reflux. The simplest way to accelerate a saponification is to heat it.[7]

  • Cause B: Poor Solubility: If the reaction is running in a biphasic system like ethanol/water, the low interfacial area between the organic-soluble ester and the water-soluble base will severely limit the reaction rate.

    • Solution: Introduce a co-solvent that can solubilize both the substrate and the aqueous base to create a homogeneous solution. Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices. A common and effective solvent system is a 1:1:1 mixture of THF:Methanol:Water.

Issue 2: Incomplete Hydrolysis Leading to a Product Mixture

Q: My reaction has consumed the starting material, but I have a significant amount of the mono-ester/mono-acid intermediate alongside my desired di-acid. How can I push the reaction to completion?

This indicates that the first hydrolysis is significantly faster than the second, a common phenomenon with di-esters. The intermediate mono-carboxylate anion is negatively charged, which can electrostatically repel the incoming hydroxide nucleophile, slowing the second hydrolysis.

  • Cause A: Insufficient Reaction Time or Energy: The second hydrolysis step simply requires more energy and time to proceed.

    • Solution: Once the starting material is consumed, continue to heat the reaction at reflux for an extended period (e.g., 12-24 hours). Monitoring the disappearance of the mono-ester intermediate by LC-MS is crucial.

  • Cause B: Standard Conditions are Insufficient: For particularly stubborn substrates, standard bases may not be effective enough.

    • Solution: Switch to a stronger base or a system designed for hindered esters. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH due to the smaller size of the lithium cation. For extremely difficult cases, non-aqueous conditions using potassium tert-butoxide with a controlled amount of water in a solvent like DMSO can be highly effective.[8][9]

Issue 3: Product "Oils Out" or Fails to Crystallize During Workup

Q: My reaction is complete, but when I acidify the aqueous layer to precipitate my product, it forms a sticky oil instead of a solid. How can I isolate a crystalline product?

"Oiling out" occurs when the product precipitates from solution at a temperature above its melting point or as a supersaturated, amorphous solid.[10] This is often due to residual organic solvents or impurities.

  • Solution 1: Ensure Complete Removal of Organic Solvents: Before acidification, concentrate the reaction mixture under reduced pressure to remove all organic co-solvents (THF, methanol, etc.). Re-dissolve the resulting salt in fresh water. This ensures precipitation occurs from a clean aqueous medium.

  • Solution 2: Control the Rate of Acidification: Cool the aqueous solution of the dicarboxylate salt in an ice bath (0-5 °C). Add the acid (e.g., 1M HCl) slowly with vigorous stirring. Slow, cold precipitation favors the formation of an ordered crystal lattice over an amorphous oil.

  • Solution 3: Trituration/Solvent Swap: If an oil still forms, decant the aqueous layer. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This process, called trituration, can often induce crystallization by washing away impurities and providing a medium for crystal formation.

Section 3: Validated Experimental Protocols

Here we provide three protocols with increasing strength, allowing you to select the best starting point for your specific ester derivative (e.g., methyl, ethyl).

Parameter Protocol A: Standard Protocol B: Enhanced Homogeneous Protocol C: For Hindered Esters
Base NaOH or KOHLithium Hydroxide (LiOH·H₂O)Potassium tert-butoxide (KOtBu)
Equivalents of Base 3.0 equiv.4.0 - 5.0 equiv.3.0 equiv.
Solvent System Methanol / Water (2:1)THF / Methanol / Water (1:1:1)DMSO / Water (controlled)
Temperature 65 °C (Reflux)65 °C (Reflux)25 - 50 °C
Typical Time 12 - 24 h6 - 18 h2 - 8 h
Best For Less hindered esters, initial screening.Most substrates, improved rates.Highly hindered or unreactive esters.
Protocol B: Enhanced Homogeneous Hydrolysis (Recommended Starting Point)

This protocol is robust and effective for most 4-chloro-1H-indazole-3,6-dicarboxylate esters.

  • Dissolution: Dissolve the diester (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 5 mL of each per gram of ester) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: In a separate vessel, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 4.0 equiv.) in water (5 mL per gram of ester) and add this aqueous solution to the flask.

  • Reaction: Heat the resulting homogeneous mixture to reflux (approx. 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is complete when both the starting material and the mono-hydrolyzed intermediate are no longer observed.

  • Workup - Solvent Removal: Once complete, cool the reaction to room temperature and concentrate it under reduced pressure to remove the THF and methanol.

  • Workup - Aqueous Extraction: Re-dissolve the remaining aqueous slurry in water (10 mL) and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate or dichloromethane (2 x 15 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M or 2M HCl with vigorous stirring until the pH is ~2. A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under vacuum to a constant weight.

Section 4: Analytical & Purification Strategies

Q: How can I effectively monitor the reaction progress?
  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a mobile phase like 10% methanol in dichloromethane with 1% acetic acid. The starting diester will be the least polar (highest Rf), the mono-acid intermediate will be in the middle, and the final di-acid product will be the most polar (lowest Rf, often on the baseline).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior.[11] A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic or trifluoroacetic acid will effectively separate all components.

  • Proton NMR (¹H NMR): ¹H NMR spectroscopy can be used to monitor the disappearance of the ester's -OCH₃ or -OCH₂CH₃ signals and the appearance of the carboxylic acid protons (which may be broad or not visible depending on the solvent).[12]

Q: What is the best way to purify the final 4-chloro-1H-indazole-3,6-dicarboxylic acid?

For this class of compounds, a combination of extraction and recrystallization is most effective.

  • Acid-Base Extraction: This is the primary purification step and is integrated into the workup protocol. By dissolving the crude reaction mixture and washing with a base (like aqueous NaHCO₃), the acidic product is extracted into the aqueous layer as its salt, leaving neutral organic impurities behind. Subsequent acidification of this purified aqueous layer precipitates the desired product.[10]

  • Recrystallization: If the product purity is still insufficient after precipitation, recrystallization can be performed. Suitable solvents must be determined empirically but often include ethanol/water, acetic acid/water, or DMF/water systems.[13]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use KOH instead of NaOH or LiOH? A: Yes, potassium hydroxide (KOH) is a perfectly suitable base for saponification and is often used interchangeably with NaOH. LiOH is sometimes preferred for hindered esters due to its smaller cation size and higher reactivity in some solvent systems.

Q: Why is an acidic workup absolutely necessary? A: The direct product of the base-catalyzed hydrolysis is a dicarboxylate salt (e.g., disodium 4-chloro-1H-indazole-3,6-dicarboxylate), which is highly soluble in water. The acidic workup protonates this salt to form the neutral dicarboxylic acid, which has much lower aqueous solubility and therefore precipitates out, allowing for its isolation.[2][3]

Q: Will the indazole N-H proton be deprotonated? A: Yes. The pKa of the indazole N-H is approximately 14, making it significantly more acidic than water or alcohols. In the presence of several equivalents of a strong base like NaOH or LiOH, the N-H proton will be deprotonated to form an indazolide anion. This is an expected and normal part of the reaction and does not interfere with the ester hydrolysis. The N-H is reprotonated during the final acidic workup.

References

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Scite.ai.
  • A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • Gassman, P. G., & Schenk, W. N. (1976). A General Procedure for the Base-Promoted Hydrolysis of Hindered Esters at Ambient Temperatures. The Journal of Organic Chemistry.
  • PubMed. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups.
  • YouTube. (2020). Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acet
  • BenchChem. (2025). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity.
  • Agilent.
  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Chemistry Tutor.
  • PMC.
  • Saponific
  • Quora. (2019).
  • Master Organic Chemistry. (2022).

Sources

Optimization

preventing decarboxylation during synthesis of 4-chloro-1H-indazole-3,6-dicarboxylic acid

A Guide to Preventing Decarboxylation Welcome to the technical support center for the synthesis of 4-chloro-1H-indazole-3,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decarboxylation

Welcome to the technical support center for the synthesis of 4-chloro-1H-indazole-3,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you troubleshoot and optimize your experimental outcomes.

The primary challenge in synthesizing 4-chloro-1H-indazole-3,6-dicarboxylic acid is often the unintended loss of one or both carboxyl groups, a reaction known as decarboxylation. This side reaction is particularly prevalent during the final hydrolysis (saponification) step of the corresponding diester precursor. Understanding the mechanisms that drive decarboxylation is crucial for developing effective preventative strategies.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the synthesis in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My final product is showing significant amounts of a mono-carboxylic acid or even 4-chloro-1H-indazole. What is causing this?

A1: This is a classic sign of decarboxylation. Aromatic carboxylic acids, especially those with multiple carboxyl groups, can be susceptible to losing CO2, particularly under harsh reaction conditions.[1] The two main culprits are excessive heat and extreme pH levels during the saponification of the diester precursor.

Causality: The indazole ring, particularly with a chloro-substituent, can influence the electronic properties of the attached carboxyl groups, potentially lowering the activation energy for decarboxylation. Heating provides the thermal energy required to break the carbon-carbon bond of the carboxyl group.[2]

Q2: What is the role of temperature in decarboxylation, and what is the optimal temperature for the saponification step?

A2: Temperature is a critical factor. High temperatures significantly accelerate the rate of decarboxylation.[1] While some heat may be necessary to drive the saponification to completion, it's a delicate balance.

Recommendation: It is advisable to conduct the saponification at or near room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) should be applied cautiously with careful monitoring. Avoid refluxing the reaction mixture if possible.

Q3: How does the choice of base and its concentration affect decarboxylation?

A3: The choice and concentration of the base are pivotal. While a strong base is required for saponification, highly alkaline conditions can promote decarboxylation.[1] The most commonly used bases for saponification are sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[3]

Recommendation:

  • Use a Milder Base: Lithium hydroxide (LiOH) is often a good choice as it can be effective at lower temperatures.[3]

  • Control Stoichiometry: Use a moderate excess of the base (e.g., 2.5-3 equivalents per ester group) to ensure complete hydrolysis without creating an overly harsh environment.

  • Gradual Addition: Consider adding the base solution dropwise to the ester solution at a controlled temperature to avoid localized areas of high concentration and temperature spikes.

Q4: Can the workup procedure contribute to decarboxylation?

A4: Yes, the acidic workup to protonate the dicarboxylate and precipitate the final product can also induce decarboxylation if not performed correctly. Aromatic carboxylic acids can decarboxylate under acidic conditions, especially with heating.[4]

Recommendation:

  • Cooling is Key: Always perform the acidification step in an ice bath to dissipate any heat generated from the neutralization reaction.

  • Slow Acid Addition: Add the acid (e.g., 1N HCl) slowly and with vigorous stirring to maintain a low temperature and ensure uniform pH change.

  • Avoid Strong Acids where Possible: While a strong acid is typically needed to fully protonate the dicarboxylic acid, using a more dilute solution can help control the process.

Experimental Protocols

Below are detailed protocols for the saponification of a diester precursor (e.g., dimethyl 4-chloro-1H-indazole-3,6-dicarboxylate) to form 4-chloro-1H-indazole-3,6-dicarboxylic acid, with a focus on minimizing decarboxylation.

Protocol 1: Room Temperature Saponification with Lithium Hydroxide

This protocol is designed to be gentle and is the recommended starting point to avoid decarboxylation.

Materials:

  • Dimethyl 4-chloro-1H-indazole-3,6-dicarboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ice bath

Procedure:

  • Dissolve the dimethyl 4-chloro-1H-indazole-3,6-dicarboxylate in a suitable amount of THF in a round-bottom flask.

  • In a separate beaker, prepare a solution of LiOH·H₂O (2.5 equivalents per ester group) in deionized water.

  • Cool both solutions to 0-5°C in an ice bath.

  • Slowly add the LiOH solution to the stirred ester solution over 15-30 minutes, ensuring the temperature does not rise above 10°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Slowly add 1N HCl with vigorous stirring to acidify the mixture to a pH of approximately 2-3.

  • The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Mildly Heated Saponification

This protocol should be used if the reaction does not proceed to completion at room temperature.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • After the addition of the base, allow the mixture to warm to room temperature and then heat to 40-50°C using a water bath.

  • Maintain this temperature and monitor the reaction progress closely.

  • Once the reaction is complete, immediately cool the flask in an ice bath.

  • Proceed with the acidification and workup as described in steps 7-9 of Protocol 1.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes thermal energy for decarboxylation.[1]
Base Lithium Hydroxide (LiOH)Effective at lower temperatures.[3]
Base Equivalents 2.5 - 3 per ester groupEnsures complete reaction without excessive alkalinity.
Workup pH ~2-3Ensures complete protonation of the dicarboxylic acid.
Workup Temperature 0-5°C (Ice Bath)Prevents acid-catalyzed decarboxylation.

Visualization of Key Processes

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the synthesis pathway and the competing decarboxylation reaction.

Synthesis_Pathway Diester Dimethyl 4-chloro-1H- indazole-3,6-dicarboxylate Dicarboxylate Disodium 4-chloro-1H- indazole-3,6-dicarboxylate Diester->Dicarboxylate Saponification (e.g., LiOH, H₂O/THF) Dicarboxylic_Acid 4-chloro-1H-indazole- 3,6-dicarboxylic acid (Desired Product) Dicarboxylate->Dicarboxylic_Acid Acidification (e.g., HCl)

Caption: Desired synthesis pathway for 4-chloro-1H-indazole-3,6-dicarboxylic acid.

Decarboxylation_Side_Reaction Dicarboxylic_Acid 4-chloro-1H-indazole- 3,6-dicarboxylic acid Mono_Carboxylic_Acid 4-chloro-1H-indazole-3-carboxylic acid (or 6-carboxylic acid) Dicarboxylic_Acid->Mono_Carboxylic_Acid - CO₂ Indazole 4-chloro-1H-indazole Mono_Carboxylic_Acid->Indazole - CO₂ Undesired_Product Undesired Byproducts Heat_pH Excessive Heat or Extreme pH Heat_pH->Dicarboxylic_Acid Heat_pH->Mono_Carboxylic_Acid

Caption: Competing decarboxylation side reaction leading to undesired byproducts.

Troubleshooting_Workflow Start Start Synthesis Saponification Perform Saponification Start->Saponification Check_Product Analyze Product Purity (TLC, LC-MS, NMR) Saponification->Check_Product Decarboxylation_Observed Decarboxylation Observed? Check_Product->Decarboxylation_Observed Desired_Product Desired Product Obtained Decarboxylation_Observed->Desired_Product No Troubleshoot Troubleshoot Decarboxylation_Observed->Troubleshoot Yes Lower_Temp Lower Reaction Temperature Troubleshoot->Lower_Temp Change_Base Use Milder Base (e.g., LiOH) Troubleshoot->Change_Base Control_pH Control Workup pH and Temperature Troubleshoot->Control_pH Lower_Temp->Saponification Re-run Experiment Change_Base->Saponification Re-run Experiment Control_pH->Saponification Re-run Experiment

Caption: A logical workflow for troubleshooting decarboxylation during synthesis.

References

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13). OSTI.GOV.
  • sathee jee - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Landscape of 4-chloro-1H-indazole-3,6-dicarboxylic Acid Complexes and Their Analogs

For researchers, scientists, and professionals in drug development, the rational design of crystalline materials is paramount. The geometry and electronic properties of organic ligands dictate the architecture and functi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational design of crystalline materials is paramount. The geometry and electronic properties of organic ligands dictate the architecture and function of the resulting metal-organic frameworks (MOFs) and coordination polymers. This guide provides an in-depth technical comparison of the potential X-ray crystallography data for complexes of 4-chloro-1H-indazole-3,6-dicarboxylic acid, a promising but as-yet structurally uncharacterized ligand. In the absence of direct crystallographic data for this specific ligand, we will draw insightful comparisons from its close analogs and other heterocyclic dicarboxylic acids to predict its coordination behavior and the potential properties of its metal complexes.

Introduction: The Potential of 4-chloro-1H-indazole-3,6-dicarboxylic Acid in Crystal Engineering

The indazole scaffold is a privileged motif in medicinal chemistry and materials science due to its unique electronic properties and hydrogen bonding capabilities. The introduction of carboxylic acid groups transforms it into a versatile building block for the construction of coordination polymers and MOFs. The target of our focus, 4-chloro-1H-indazole-3,6-dicarboxylic acid, is particularly intriguing. The chloro-substituent can modulate the electronic properties of the ligand and introduce halogen bonding interactions, while the two carboxylic acid groups at the 3 and 6 positions offer multiple coordination sites, suggesting the potential for forming high-dimensional, stable frameworks.

While a survey of the Cambridge Structural Database (CSD) reveals no publicly available crystal structures for complexes of 4-chloro-1H-indazole-3,6-dicarboxylic acid, we can build a strong predictive model by examining the crystallographic data of closely related indazole-based ligands and other heterocyclic dicarboxylic acids. This guide will provide a comprehensive overview of the known, a reasoned prediction of the unknown, and the experimental pathways to bridge this knowledge gap.

PART 1: Experimental Protocols

Proposed Synthesis of 4-chloro-1H-indazole-3,6-dicarboxylic acid

A plausible synthetic route to the title compound can be envisioned starting from a substituted toluene derivative, leveraging established transformations in organic chemistry. The rationale behind this proposed multi-step synthesis is to introduce the required functional groups sequentially onto a commercially available or readily synthesized starting material.

Workflow for the Synthesis of 4-chloro-1H-indazole-3,6-dicarboxylic acid

A 1-Chloro-2,5-dimethyl-4-nitrobenzene B 4-Chloro-2,5-dimethylaniline A->B Reduction (e.g., SnCl2, HCl) C 4-Chloro-3,6-dimethyl-1H-indazole B->C Diazotization and Cyclization (e.g., NaNO2, HCl) D 4-chloro-1H-indazole-3,6-dicarboxylic acid C->D Oxidation (e.g., KMnO4 or H2CrO4) A Mix Ligand and Metal Salt in a Solvent B Seal in a Teflon-lined Autoclave A->B C Heat at a Controlled Temperature B->C D Slow Cooling to Room Temperature C->D E Isolate and Wash Crystals D->E F Characterize by Single-Crystal X-ray Diffraction E->F

A general workflow for the synthesis of coordination polymers.

Step-by-Step Protocol:

  • Reactant Preparation: In a small glass vial, combine the indazole-dicarboxylic acid ligand (e.g., 4-chloro-1H-indazole-3,6-dicarboxylic acid) and a metal salt (e.g., zinc nitrate hexahydrate, cadmium chloride) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol or water.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to a temperature typically between 80 and 150 °C for 24 to 72 hours.

  • Crystallization: After the heating period, allow the autoclave to cool slowly to room temperature over 12 to 24 hours. This slow cooling is crucial for the formation of high-quality single crystals.

  • Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Drying: Dry the crystals in air or under a mild vacuum. The resulting crystals can then be analyzed by single-crystal X-ray diffraction.

PART 2: Comparative Analysis of X-ray Crystallography Data

To anticipate the structural features of metal complexes with 4-chloro-1H-indazole-3,6-dicarboxylic acid, we will first examine the known crystal structures of complexes formed with the closely related ligand, 1H-indazole-6-carboxylic acid. We will then broaden our comparison to include other heterocyclic dicarboxylic acids to understand the influence of the heterocyclic core on the resulting coordination networks.

Case Study: 1H-Indazole-6-carboxylic Acid Complexes

Coordination polymers of 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) have been synthesized and structurally characterized. These structures provide a foundational understanding of how the indazole-carboxylate moiety interacts with metal centers.

Feature[Zn(L)(H₂O)]n (L = 1H-indazole-6-carboxylate)[Cd₂(HL)₄]n (HL = 1H-indazole-6-carboxylate)
Metal Ion Zn(II)Cd(II)
Coordination Geometry Distorted tetrahedralDistorted octahedral
Coordination Environment Coordinated to one nitrogen atom of the indazole ring, two oxygen atoms from two different carboxylate groups, and one water molecule.Each Cd(II) ion is coordinated to two nitrogen atoms from two different indazole rings and four oxygen atoms from four different carboxylate groups.
Ligand Coordination Mode Bridging, connecting two Zn(II) centers.Bridging, connecting multiple Cd(II) centers.
Supramolecular Structure 1D double chains.3D network.

Key Observations:

  • The indazole ring participates in coordination through its pyridine-like nitrogen atom.

  • The carboxylate group exhibits a bridging coordination mode, linking metal centers to form extended structures.

  • The dimensionality of the resulting framework is influenced by the metal ion and the stoichiometry of the reaction.

Comparison with Other Heterocyclic Dicarboxylic Acid Complexes

The choice of the heterocyclic ring has a profound impact on the geometry and connectivity of the resulting coordination polymer. Below is a comparison of key structural features of metal complexes with different heterocyclic dicarboxylic acid ligands.

LigandHeterocycleTypical Coordination ModesResulting Architectures
Pyrazole-3,5-dicarboxylic acid PyrazoleThe two nitrogen atoms of the pyrazole ring and the two carboxylate groups can all participate in coordination, often acting as a bridging ligand. [1][2]Can form 3D porous frameworks (MOFs) with trinuclear iron clusters. [1][2]
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid ImidazoleThe imidazole nitrogen and the two carboxylate groups are common coordination sites. The steric bulk of the ethyl group can influence the packing. [3]Forms homochiral 3D frameworks with Co(II) and Zn(II). [3]
1,2,4-Triazole-3,5-dicarboxylic acid 1,2,4-TriazoleThe multiple nitrogen atoms of the triazole ring and the carboxylate groups provide numerous coordination possibilities, leading to diverse structures. [4]Can form 1D chains, 2D layers, and 3D networks with transition metals like Mn(II), Co(II), and Cd(II). [4]

Insights from Comparison:

  • Influence of the Heterocyclic Ring: The number and position of nitrogen atoms in the heterocyclic ring directly influence the coordination geometry and the dimensionality of the resulting framework. For instance, the multiple nitrogen atoms in the triazole ring can lead to more complex and higher-dimensional structures compared to the single coordinating nitrogen in the indazole ring.

  • Role of Substituents: Substituents on the heterocyclic ring, such as the ethyl group in the imidazole ligand, can introduce chirality and affect the packing of the coordination polymer. [3]

Predicted Structural Features of 4-chloro-1H-indazole-3,6-dicarboxylic Acid Complexes

Based on the analysis of analogous structures, we can predict the following for complexes of 4-chloro-1H-indazole-3,6-dicarboxylic acid:

  • Coordination Modes: The ligand is expected to be a versatile building block, coordinating through the pyridine-like nitrogen of the indazole ring and the oxygen atoms of both carboxylate groups. The presence of two carboxylate groups will likely promote the formation of higher-dimensional frameworks (2D or 3D) compared to the 1D chains observed for the monocarboxylic acid analog.

    Potential Coordination Modes of Indazole-Dicarboxylic Acids

    cluster_0 Monodentate N-coordination cluster_1 Bridging Carboxylate cluster_2 Chelating and Bridging a Indazole-N -- M b Indazole-COO -- M1          |          M2 c Indazole-N -- M1 -- OOC-Indazole

    Possible coordination modes for indazole-based ligands.

  • Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom will affect the pKa of the carboxylic acid groups and the basicity of the nitrogen atoms, potentially influencing the ligand's coordination strength. Furthermore, the chlorine atom can participate in non-covalent interactions, such as halogen bonding (C-Cl···O or C-Cl···N), which can play a significant role in directing the crystal packing and stabilizing the overall structure.

  • Potential for Porosity: The rigidity of the indazole ring and the divergent nature of the two carboxylic acid groups are conducive to the formation of porous MOFs. The size and shape of the pores will be determined by the coordination geometry of the metal ion and the length and orientation of the ligand.

Conclusion and Future Outlook

While the crystal structures of 4-chloro-1H-indazole-3,6-dicarboxylic acid complexes remain to be experimentally determined, a comparative analysis of related systems provides a strong foundation for predicting their structural characteristics. The combination of a rigid indazole core, two versatile carboxylate coordinating groups, and a functionality-enhancing chloro substituent makes this ligand a highly promising candidate for the construction of novel coordination polymers and MOFs with interesting topologies and potentially useful properties, such as gas storage, catalysis, and sensing.

The proposed synthetic route and general crystallization protocol provided in this guide offer a clear path forward for the experimental realization and structural characterization of these exciting new materials. The elucidation of their crystal structures will undoubtedly contribute valuable knowledge to the field of crystal engineering and open up new avenues for the design of functional materials.

References

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

  • Homochiral imidazole-based dicarboxylate metal complexes with SrSi2 topology: synthesis, crystal structures, and properties. Taylor & Francis Online. [Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. IUCr. [Link]

  • Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. Taylor & Francis Online. [Link]

  • Synthesis and characterisation of Mn(ii), Co(ii) and Cd(ii) coordination polymers of 1,2,4-triazole-3, 5-dicarboxylic acid. Dalton Transactions. [Link]

  • Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. National Center for Biotechnology Information. [Link]

  • Synthesis, crystal structures and properties of transition metal coordination polymers based on a rigid triazole dicarboxylic acid. RSC Advances. [Link]

  • Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design. [Link]

  • Four Three-Dimensional Coordination Polymers Constructed by 2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-Imidazole-4,5-Dicarboxylate: Syntheses, Topological Structures, and Magnetic Properties. Crystal Growth & Design. [Link]

  • Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies. Dalton Transactions. [Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Scilit. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. CSIRO Publishing. [Link]

  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry. [Link]

  • A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. From an. Science of Synthesis. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Carboxylic acid synthesis by oxidative cleavages or rearrangements. Organic Chemistry Portal. [Link]

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Comparative

comparing binding affinity of 4-chloro vs 4-bromo indazole-3,6-dicarboxylic acid derivatives

An In-Depth Comparative Analysis of 4-Chloro vs. 4-Bromo Indazole-3,6-Dicarboxylic Acid Derivatives: Binding Affinity and Structure-Activity Relationships Introduction Indazole derivatives are a cornerstone in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-Chloro vs. 4-Bromo Indazole-3,6-Dicarboxylic Acid Derivatives: Binding Affinity and Structure-Activity Relationships

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile biological activities have led to the development of FDA-approved drugs for a range of diseases, including cancer and inflammatory conditions.[1][3] The indazole scaffold, a fusion of benzene and pyrazole rings, offers a unique template for designing molecules that can interact with various biological targets with high affinity and specificity.[4] The substitution pattern on the indazole ring system plays a critical role in modulating the pharmacological properties of these compounds.[5]

This guide provides a detailed comparison of the binding affinities of 4-chloro and 4-bromo indazole-3,6-dicarboxylic acid derivatives. The primary focus is to elucidate the structure-activity relationships (SAR) that govern the differential binding potencies of these closely related analogs. By examining the influence of the halogen substituent at the 4-position, we aim to provide researchers and drug development professionals with insights to guide the rational design of novel indazole-based therapeutics.

Structure-Activity Relationship (SAR) Analysis: The Impact of Halogen Substitution

The choice of a halogen substituent is a critical decision in drug design, as it can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. When comparing 4-chloro and 4-bromo indazole derivatives, several factors come into play:

  • Electronegativity and Inductive Effects: Both chlorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect on the indazole ring. This can influence the acidity of the N-H proton and the overall electron distribution of the aromatic system, which in turn can affect interactions with the target protein.

  • Lipophilicity: The lipophilicity of a compound, often quantified by its logP value, is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a protein's binding site. Bromine is more lipophilic than chlorine, which can lead to enhanced binding affinity if the target has a hydrophobic pocket that can accommodate the larger halogen.[6]

  • Steric Bulk: Bromine has a larger van der Waals radius than chlorine. This increased steric bulk can be either beneficial or detrimental to binding affinity. If the binding pocket is spacious, the larger bromine atom may lead to more extensive and favorable van der Waals interactions. Conversely, if the binding pocket is sterically constrained, the smaller chlorine atom may be preferred.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site on the target protein (e.g., a carbonyl oxygen or a nitrogen atom). The strength of this interaction can vary depending on the specific halogen and the nature of the acceptor.

In the context of indazole derivatives, the 4-position is adjacent to the pyrazole ring, and substitution at this position can influence the orientation of other substituents and the overall conformation of the molecule. The interplay of the electronic, steric, and lipophilic properties of the 4-chloro versus 4-bromo substituent will ultimately determine the binding affinity for a specific biological target.

Comparative Binding Affinity Data

Compound ClassSubstitutionTargetAffinity (IC50/Ki)Reference
Indazole-3-carboxamides4-ChloroCCR4Potent (specific value not disclosed)[7]
4-Bromo-1H-indazole derivatives4-BromoFtsZMIC: 4 µg/mL (for compound 9 against S. pyogenes)[8]
Indazole Arylsulfonamides5-ChloroCCR4Potent (specific value not disclosed)[7]
Indane Derivatives6-ChloroD(1A) dopamine receptorIC50: 1.6 to 260 nM[9]
Indane Derivatives6-BromoD(1A) dopamine receptorIC50: 1.8 nM[10]

Note: The data presented is for structurally related compounds and is intended to provide a general understanding of the potential impact of halogen substitution. Direct comparison requires testing the specific 4-chloro and 4-bromo indazole-3,6-dicarboxylic acid derivatives in the same assay.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for the synthesis of halo-substituted indazole-3-carboxylic acids and a general method for determining binding affinity through a competitive binding assay.

Synthesis of 4-Halo-Indazole-3,6-Dicarboxylic Acid Derivatives

The synthesis of these compounds typically involves a multi-step process. A generalized synthetic route is outlined below:

G A Substituted o-toluidine B Diazotization A->B NaNO2, HCl C Cyclization B->C Reduction D Halogenation C->D NBS or NCS E Carboxylation at C3 D->E n-BuLi, CO2 F Carboxylation at C6 E->F Oxidation of methyl group G Final Product F->G Deprotection (if needed)

Figure 1: Generalized synthetic workflow for 4-halo-indazole-3,6-dicarboxylic acid derivatives.

Step-by-Step Protocol for Bromination of Indazole-3-carboxylic Acid:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.[11]

  • Heat the suspension to 120 °C until a clear solution is formed.[11]

  • Cool the solution to 90 °C.[11]

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.[11]

  • Continue heating the reaction mixture at 90 °C for 16 hours.[11]

  • After the reaction is complete (monitored by TLC), cool the solution to room temperature.[11]

  • Pour the reaction mixture into ice water and stir for 15 minutes.[11]

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the brominated product.[11]

Note: For chlorination, N-chlorosuccinimide (NCS) can be used as the halogenating agent in a suitable solvent.

Binding Affinity Determination using a Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its target receptor.

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target receptor E Add membranes, radioligand, and test compound to assay plate A->E B Prepare assay buffer B->E C Prepare radioligand solution C->E D Prepare serial dilutions of test compounds D->E F Incubate at room temperature to reach equilibrium E->F G Filter the assay mixture to separate bound and free radioligand F->G H Wash the filters to remove non-specific binding G->H I Measure radioactivity on filters using a scintillation counter H->I J Plot % inhibition vs. log[test compound] I->J K Determine IC50 value J->K L Calculate Ki using the Cheng-Prusoff equation K->L

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a suspension of cell membranes expressing the target receptor of interest in an appropriate assay buffer.

    • Prepare a stock solution of a suitable radioligand (e.g., [3H]-labeled) at a concentration close to its Kd value.

    • Prepare serial dilutions of the 4-chloro and 4-bromo indazole test compounds.

  • Incubation:

    • In a 96-well plate, add the cell membrane suspension, the radioligand solution, and the test compound dilutions. Include wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

    • Incubate the plate for a sufficient time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Conclusion

The choice between a 4-chloro and a 4-bromo substituent on the indazole-3,6-dicarboxylic acid scaffold is a nuanced decision that depends heavily on the specific topology and chemical nature of the target's binding site. While bromine's greater lipophilicity and polarizability can often lead to enhanced binding affinity through increased hydrophobic and van der Waals interactions, the larger size of bromine may also introduce steric clashes that are not present with the smaller chlorine atom.

Future research should focus on the synthesis and parallel biological evaluation of these compounds against a panel of relevant targets, such as protein kinases or other enzymes implicated in disease. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more complete understanding of the SAR and enable the design of next-generation indazole-based therapeutics with improved potency and selectivity.

References

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2215-2220.
  • Pabel, J., et al. (2003). Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(1), 64-73.
  • BindingDB. BDBM50029390 4-[6-Bromo-3-(4-fluoro-phenyl)-indan-1-yl]. Available from: [Link]

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Norman, M. H., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(5), 2089-2104.
  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 269-278.
  • Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945.
  • Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1880.
  • Zhang, W., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
  • BindingDB. BDBM50029369 4-(6-Chloro-3-phenyl-indan-1-yl)-1,2,2-trimethyl-piperazine. Available from: [Link]

  • Google Patents. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives.
  • BindingDB. BDBM329728 (3R,4R)-1-(1-(2-chloro-6-cyclopropylbenzoyl). Available from: [Link]

  • Lamer, R. A., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 914-919.
  • Köksal, Z., & Alim, Z. (2020). In vitro inhibition of bovine milk lactoperoxidase by some indazole derivatives. Drug and Chemical Toxicology, 43(6), 613-618.
  • Al-Hiyari, S. S., et al. (2025). In Silico Identification of Potential Clovibactin-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains. Molecules, 30(4), 844.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 42(2), 163-173.

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